1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-8-1-2-10(13)11(7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKAUAQPZMWQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene and piperidin-4-ol.
Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a suitable sulfonyl chloride reagent to form the sulfonyl intermediate.
Coupling Reaction: The sulfonyl intermediate is then coupled with piperidin-4-ol under appropriate reaction conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit promising anticancer properties. The sulfonyl group in 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol plays a crucial role in enhancing the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may also exhibit similar effects.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent. The presence of halogen substituents (bromo and fluoro) is known to enhance the biological activity of organic compounds, which may contribute to its effectiveness.
Synthetic Intermediate in Organic Chemistry
Synthesis of Complex Molecules
this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows it to be utilized in various coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the synthesis of pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The sulfonyl group is known for its ability to participate in nucleophilic substitution reactions, making this compound useful as a reagent in organic synthesis. It can be employed to introduce piperidine moieties into other chemical frameworks, thereby expanding the library of biologically active compounds.
Material Science Applications
Polymer Chemistry
In material science, this compound can be used to modify polymer properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties due to the strong interactions provided by the sulfonyl group.
Nanomaterials Development
There is potential for this compound to play a role in the development of nanomaterials. Its ability to act as a surfactant or stabilizer in nanoparticle synthesis can lead to improved dispersion and stability of nanomaterials in various applications, including catalysis and drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidin-4-ol moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Piperidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The nitro group in Compound 9’s precursor increases reactivity but may reduce metabolic stability compared to bromo/fluoro substituents .
- Linker Effects : Sulfonyl groups (as in the target compound) confer rigidity and hydrogen-bonding capacity, whereas benzyl linkers (e.g., ) may increase flexibility but reduce polarity.
Comparison with Analog Syntheses :
- Compound 10 : Uses pre-synthesized 4-(piperidin-1-ylsulfonyl)aniline, bypassing sulfonylation steps .
- Compound 11 : Requires 4-fluoropiperidine, introducing steric and electronic variability .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Trends :
- The sulfonyl group increases molar mass and polarity compared to benzyl or pyridinyl analogs.
- Bromo and fluoro substituents elevate LogP slightly, suggesting moderate lipophilicity.
Biological Activity
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol (CAS No. 2130454-39-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H13BrFNO3S. The structure features a piperidin-4-ol moiety linked to a sulfonyl group derived from 5-bromo-2-fluorobenzene. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 338.19 g/mol |
| Heavy Atom Count | 18 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Complexity | 378 |
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is significant in various therapeutic contexts, including antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of piperidine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.3 to 8.5 µM against strains like E. coli and P. aeruginosa .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.3 - 8.5 |
| S. aureus | 0.1 - 9.5 |
| P. aeruginosa | 0.3 - 8.5 |
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation, with some compounds showing selectivity toward specific cancer types . The structure–activity relationship (SAR) analysis indicates that modifications in the sulfonyl group can enhance anticancer efficacy.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted that certain piperidine derivatives exhibited excellent antibacterial activity against multiple strains, outperforming standard antibiotics like streptomycin .
- Anticancer Activity Assessment : Research conducted by Kumar et al. indicated that piperidine-based compounds could induce apoptosis in cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Comparative Analysis
When comparing this compound with similar compounds, distinct differences in biological activity are noted:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-[(5-Bromo-2-chlorobenzene)sulfonyl]piperidin | Chlorine vs Fluorine substitution affects reactivity | Varies significantly in antibacterial activity |
| 1-[(5-Bromo-2-methylbenzene)sulfonyl]piperidin | Presence of methyl group alters chemical properties | Enhanced anticancer effects observed |
Q & A
Q. What are the established synthetic routes for 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a piperidin-4-ol derivative with a sulfonyl chloride (e.g., 5-bromo-2-fluorobenzenesulfonyl chloride). Key steps include:
- Step 1: React piperidin-4-ol with the sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.
- Step 2: Use a base like triethylamine (TEA) or pyridine to neutralize HCl byproducts.
- Optimization Strategies:
- Temperature Control: Maintain 0–5°C during initial mixing to minimize side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
- Yield Improvement: Pre-activate the sulfonyl chloride with catalytic DMAP (4-dimethylaminopyridine) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons on the piperidine ring (δ 1.5–3.5 ppm) and aromatic sulfonyl group (δ 7.2–8.1 ppm).
- 13C NMR: Confirm sulfonyl (C-SO2) at ~110–120 ppm and bromine/fluorine coupling patterns.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <5 ppm error.
- Infrared Spectroscopy (IR): Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How can researchers screen this compound for initial biological activity?
Methodological Answer:
- In Vitro Enzyme Inhibition Assays:
- Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of sulfatases or phosphatases.
- IC50 determination via dose-response curves (0.1–100 µM range).
- Cell Viability Assays:
Advanced Research Questions
Q. How does structural variation in the sulfonyl group influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design:
- Synthesize analogs with substitutions (e.g., methoxy, trifluoromethyl) at the benzene ring.
- Compare inhibitory potency against enzymes like NPP1 (nucleotide pyrophosphatase/phosphodiesterase 1).
- Key Findings from Related Compounds:
Q. Table 1: Comparative Bioactivity of Sulfonyl-Piperidine Analogs
| Compound | IC50 (NPP1, µM) | Metabolic Stability (t1/2, min) |
|---|---|---|
| 1-[(5-Bromo-2-F-Phe)SO2]Piperidin-4-ol | 0.45 | 120 |
| 1-[(5-Cl-2-F-Phe)SO2]Piperidin-4-ol | 1.2 | 90 |
| 1-[(5-Bromo-2-MeO-Phe)SO2]Piperidin-4-ol | 0.78 | 60 |
Q. How can computational modeling elucidate its mechanism of enzyme inhibition?
Methodological Answer:
- Molecular Docking (e.g., AutoDock Vina):
- Dock the compound into the active site of NPP1 (PDB: 4NPP).
- Prioritize poses with sulfonyl oxygen interactions to catalytic zinc ions.
- Molecular Dynamics (MD) Simulations:
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assay).
- Adjust dosing regimens if high protein binding (>95%) or rapid clearance (hepatic extraction ratio >0.7).
- Tissue Distribution Studies:
- Radiolabel the compound (e.g., 14C) and quantify accumulation in target tissues (e.g., liver, brain) .
Q. What strategies enhance selectivity for target enzymes over off-target proteins?
Methodological Answer:
- Fragment-Based Drug Design (FBDD):
- Screen truncated analogs (e.g., sulfonyl-piperidine core) against kinase panels.
- Optimize substituents to avoid ATP-binding pockets (e.g., bulkier groups at the 5-bromo position).
- Covalent Inhibition:
- Introduce reactive warheads (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .
Q. How do crystallographic studies inform structural optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
